Cas no 88449-50-7 (3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid)

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid structure
88449-50-7 structure
Product Name:3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
CAS-nummer:88449-50-7
MF:C12H16O4
MW:224.253044128418
CID:632445
PubChem ID:7139410
Update Time:2025-11-02

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
    • 2-(3-methoxy-4-propan-2-yloxyphenyl)acetic acid
    • 3-Methoxy-4-(1-methylethoxy)benzeneacetic acid (ACI)
    • 2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
    • 2-[3-Methoxy-4-(propan-2-yloxy)phenyl]acetic acid
    • A50945
    • 88449-50-7
    • CS-M2931
    • CS-13227
    • (4-Isopropoxy-3-methoxyphenyl)-acetic acid
    • (4-ISOPROPOXY-3-METHOXYPHENYL)ACETIC ACID
    • DTXSID00427975
    • AKOS002672010
    • (4-Isopropoxy-3-methoxy-phenyl)-acetic acid
    • SCHEMBL2392443
    • A1-03933
    • 2-(4-Isopropoxy-3-methoxyphenyl)aceticacid
    • 3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
    • Inchi: 1S/C12H16O4/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)
    • InChI-sleutel: TWZIQDJXVGSPSD-UHFFFAOYSA-N
    • LACHT: O=C(CC1C=C(OC)C(OC(C)C)=CC=1)O

Berekende eigenschappen

  • Exacte massa: 224.10485899g/mol
  • Monoisotopische massa: 224.10485899g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 5
  • Complexiteit: 227
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 55.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.131±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 67-69 ºC
  • Oplosbaarheid: 微溶 (1.5 g/L) (25 ºC),

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3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 °C
1.2 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.4 Solvents: Acetonitrile ;  reflux
1.5 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
Referentie
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
Referentie
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
2.2 Solvents: Diethyl ether ;  reflux → 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referentie
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

Productiemethode 4

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  24 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
1.3 Reagents: Acetic acid Solvents: Water ;  pH 7, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
4.2 Solvents: Diethyl ether ;  reflux → 0 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referentie
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 °C
2.1 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
4.1 Solvents: Acetonitrile ;  reflux
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
Referentie
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
1.2 Solvents: Diethyl ether ;  reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referentie
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Acetonitrile ;  reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referentie
Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

Productiemethode 8

Reactievoorwaarden
1.1 Solvents: Acetonitrile ;  reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
Referentie
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
2.1 Solvents: Acetonitrile ;  reflux
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
Referentie
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
3.2 Solvents: Diethyl ether ;  reflux → 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referentie
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
3.1 Solvents: Acetonitrile ;  reflux
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
Referentie
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
2.1 Solvents: Dimethylformamide ;  24 h, 120 °C; 120 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
2.3 Reagents: Acetic acid Solvents: Water ;  pH 7, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
5.2 Solvents: Diethyl ether ;  reflux → 0 °C
5.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referentie
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Raw materials

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Preparation Products

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:88449-50-7)3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
Ordernummer:A933616
Voorraadstatus:in Stock
Hoeveelheid:1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 15:11
Prijs ($):244.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:88449-50-7)3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
A933616
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):244.0
E-mail